

Foreword: The Strategic Value of Chiral Scaffolds in Modern Drug Discovery

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Compound of Interest

Compound Name: *(R)*-tetrahydro-2H-pyran-3-amine
hydrochloride

Cat. No.: B1526320

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In the landscape of contemporary medicinal chemistry, the pursuit of molecular precision is paramount. The ability to selectively interact with biological targets while minimizing off-target effects often hinges on the masterful control of stereochemistry. It is within this context that chiral building blocks, such as **(R)-tetrahydro-2H-pyran-3-amine hydrochloride**, emerge not merely as reagents, but as critical enablers of innovation. The tetrahydropyran (THP) ring is a privileged scaffold, frequently incorporated into bioactive molecules to modulate properties like solubility, metabolic stability, and target engagement. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this specific chiral amine, moving beyond simple data recitation to explore the causality behind its application and analysis.

Core Compound Identity and Physicochemical Profile

(R)-tetrahydro-2H-pyran-3-amine hydrochloride is a chiral heterocyclic compound presented as a hydrochloride salt.[1] This salt form is deliberately chosen to enhance the compound's stability and aqueous solubility, facilitating its use in a variety of reaction conditions and biological assays.[2][3] The core structure features a saturated six-membered tetrahydropyran ring with a primary amine group at the C3 position, possessing a defined (R)-stereochemical configuration. This specific chirality is crucial, as enantiomers often exhibit significantly different biological activities and pharmacokinetic profiles.[2]

Structural and Chemical Properties

A summary of the key physicochemical properties is presented below, compiled from various chemical suppliers and databases.

Property	Value	Source(s)
CAS Number	1315500-31-2	[4] [5] [6] [7] [8]
Molecular Formula	C ₅ H ₁₂ CINO	[4] [5] [7] [8]
Molecular Weight	137.61 g/mol	[2] [4] [5]
Physical Form	Colorless to pale yellow solid	[1] [4] [6]
Solubility	Readily soluble in water and polar organic solvents	[1]
Purity	Typically ≥95%	[4] [6]
InChI Key	RETPVBQTPDYSBS-NUBCRITNSA-N	[4] [6]
SMILES	<chem>N[C@H]1COCCC1.[H]Cl</chem>	[5]
Storage Conditions	Inert atmosphere (Nitrogen or Argon), 2-8°C or room temperature	[1] [5] [6]

The presence of the amine group (pK_a ≈ 9.2-9.9) makes the molecule basic, while the ether oxygen within the THP ring can act as a hydrogen bond acceptor, influencing its interaction with biological macromolecules and its overall physicochemical behavior.[\[1\]](#)[\[2\]](#)

Caption: Chemical structure of **(R)-tetrahydro-2H-pyran-3-amine hydrochloride**.

Synthesis and Stereochemical Control

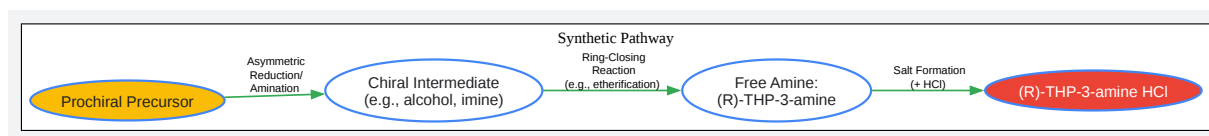
The synthesis of chiral 3-aminotetrahydropyrans is a non-trivial challenge that underscores the importance of stereoselective synthesis in modern organic chemistry. While multiple synthetic routes exist for the general class of aminotetrahydropyrans, achieving high enantiomeric purity for a specific isomer like the (R)-enantiomer requires carefully designed strategies.[\[9\]](#)[\[10\]](#)

General Synthetic Strategies

Common approaches often rely on one of two core principles:

- **Chiral Pool Synthesis:** Starting from an inexpensive, enantiomerically pure natural product (e.g., a sugar or an amino acid) that already contains the necessary stereocenters.
- **Asymmetric Catalysis:** Using a chiral catalyst to induce stereoselectivity in a reaction that creates the key chiral center on a prochiral substrate.^[11] This is often seen in asymmetric hydrogenation or hydroamination reactions.^{[11][12]}

A plausible synthetic workflow might involve the asymmetric reduction of a corresponding ketone or imine precursor, followed by cyclization to form the tetrahydropyran ring. The final step typically involves treating the free amine with hydrochloric acid to precipitate the stable hydrochloride salt.^[1]



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Caption: Generalized workflow for the synthesis of the target compound.

The causality behind this workflow is rooted in efficiency and control. Asymmetric catalysis allows for the direct creation of the desired stereocenter with high enantiomeric excess (ee), avoiding complex resolution steps. The final salt formation is a critical manufacturing step that converts the often-oily free amine into a stable, weighable, and easily handled solid, which is essential for quality control and formulation in drug development.^[1]

Analytical and Quality Control Protocols

Ensuring the identity, purity, and stereochemical integrity of **(R)-tetrahydro-2H-pyran-3-amine hydrochloride** is critical for its application. A multi-pronged analytical approach is required for

comprehensive characterization.

Structural Verification and Purity Assessment

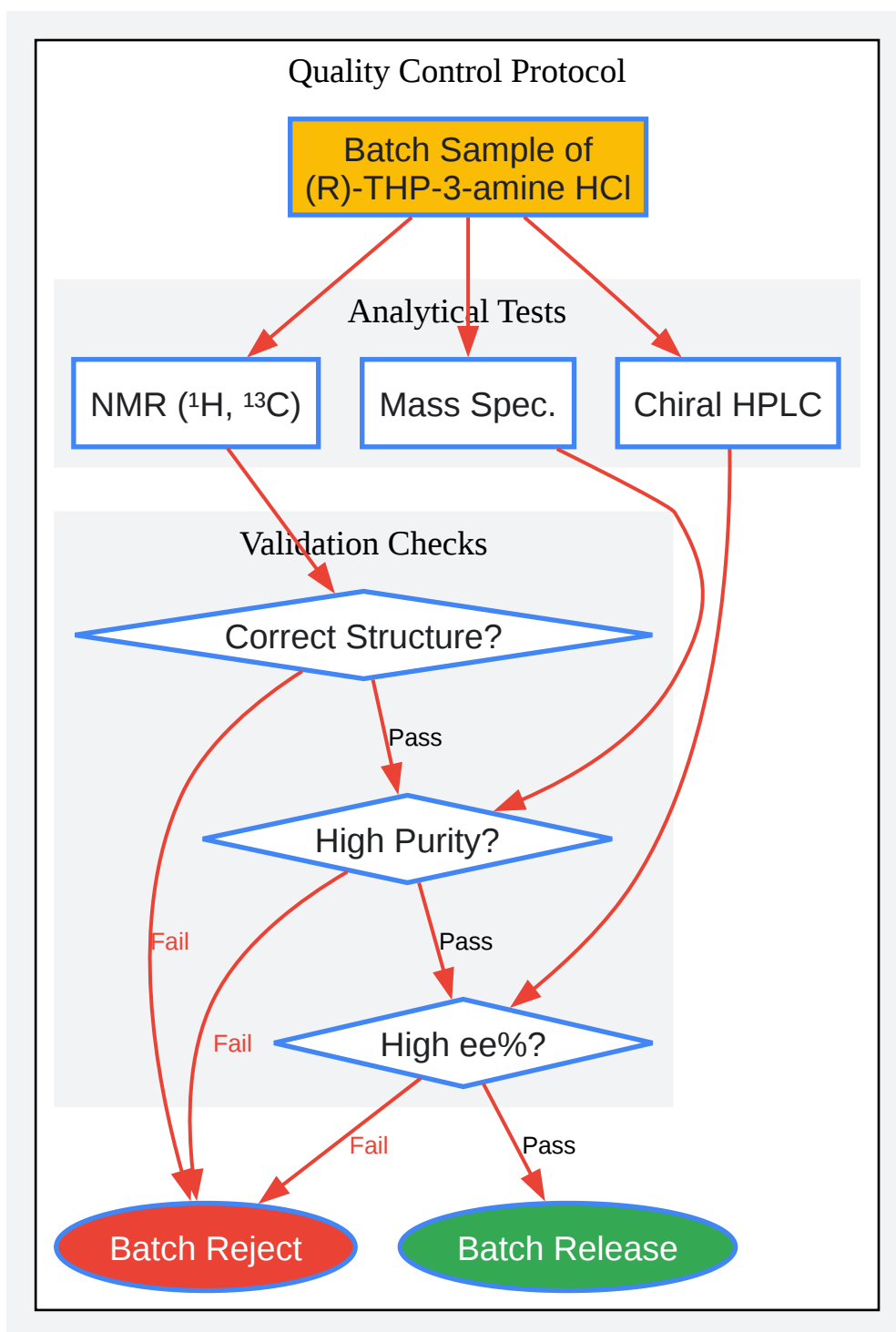
A standard quality control (QC) workflow validates the compound against its specifications.

Technique	Purpose	Expected Outcome
^1H and ^{13}C NMR	Confirms the chemical structure and connectivity of atoms.	Peaks corresponding to the specific protons and carbons of the aminotetrahydropyran skeleton. Spectral data is available for comparison. [13]
Mass Spectrometry (MS)	Determines the molecular weight of the free base.	A peak corresponding to the exact mass of the $\text{C}_5\text{H}_{11}\text{NO}$ molecule (101.0841 g/mol). [14]
Infrared (IR) Spectroscopy	Identifies functional groups.	Characteristic stretches for N-H (amine), C-H (alkane), and C-O-C (ether) bonds.
Elemental Analysis	Confirms the elemental composition (C, H, N, Cl).	Percentages should match the theoretical values for the $\text{C}_5\text{H}_{12}\text{ClNO}$ formula.

Chiral Purity Determination

The most critical QC parameter for this compound is its enantiomeric purity.

- Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. The compound is run on a chiral stationary phase, which interacts differently with the (R) and (S) enantiomers, leading to different retention times. For its enantiomer, (S)-tetrahydro-2H-pyran-3-amine, a Chiralpak AD-H column has been cited as an effective separation method.[\[2\]](#) The goal is to demonstrate a high percentage of the desired (R)-enantiomer and minimal presence of the (S)-enantiomer.



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Caption: Self-validating workflow for analytical quality control.

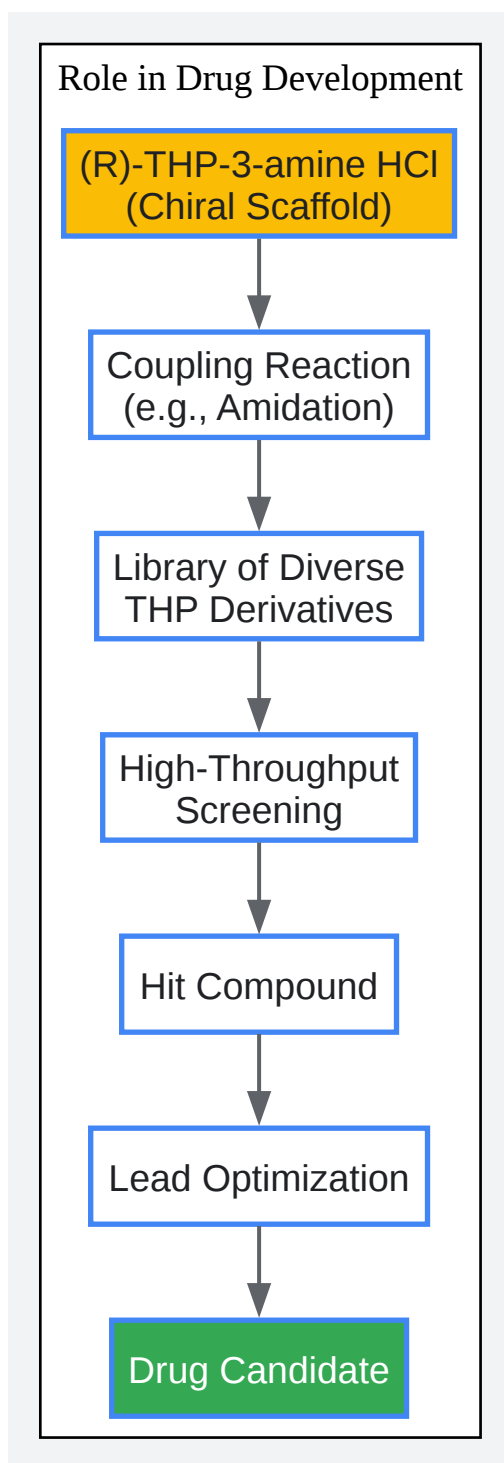
Applications in Medicinal Chemistry and Drug Design

The tetrahydropyran ring is a bioisostere for various other cyclic systems and is prized for its favorable metabolic stability and ability to improve aqueous solubility.^[15] The **(R)-tetrahydro-2H-pyran-3-amine hydrochloride** serves as a versatile building block for introducing this valuable scaffold into drug candidates.^[1]

Its primary utility lies in its bifunctionality:

- The Primary Amine: Acts as a nucleophile or a basic handle for coupling reactions (e.g., amide bond formation, reductive amination, urea formation) to build out the molecular structure.
- The Chiral THP Ring: Serves as a rigid, three-dimensional scaffold that orients substituents in a precise spatial arrangement, which is critical for binding to chiral protein targets like enzymes or receptors.^[2]

Derivatives of aminotetrahydropyrans have been investigated for a wide range of biological activities, including as enzyme inhibitors and anticancer agents.^{[2][15]} The compound is a key starting material for creating libraries of diverse THP-containing molecules for screening in early drug discovery.^[9]



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Caption: Logical flow from chiral building block to drug candidate.

Safety, Handling, and Storage Protocols

Proper handling of any chemical reagent is essential for laboratory safety. **(R)-tetrahydro-2H-pyran-3-amine hydrochloride** is classified with specific hazards that require adherence to safety protocols.^{[1][4]}

GHS Hazard and Precautionary Statements

Category	Code	Statement
Hazard	H302	Harmful if swallowed. ^[4]
H315	Causes skin irritation. ^[4]	
H319	Causes serious eye irritation. ^[4]	
H335	May cause respiratory irritation. ^[4]	
Precautionary	P261	Avoid breathing dust/fume/gas/mist/vapors/spray.
P280	Wear protective gloves/protective clothing/eye protection/face protection. ^[4] ^[16]	
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. ^[4]	
P403+P233	Store in a well-ventilated place. Keep container tightly closed. ^[4]	
P501	Dispose of contents/container to an approved waste disposal plant. ^[4]	

Field-Proven Handling and Storage Procedures

- **Engineering Controls:** Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1]
- **Personal Protective Equipment (PPE):** Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[1]
- **Storage:** The compound should be stored in its original, tightly sealed container under an inert atmosphere (if provided by the supplier) and in a cool, dry place away from incompatible materials like strong oxidizing agents.[1][5][16]
- **Spill & Disposal:** In case of a spill, avoid generating dust. Collect the spilled solid using appropriate tools and place it in a sealed container for disposal. All waste must be disposed of according to local, state, and federal regulations.

Conclusion

(R)-tetrahydro-2H-pyran-3-amine hydrochloride is more than a simple catalog chemical; it is a strategic tool for medicinal chemists. Its value is derived from the combination of a metabolically robust, solubility-enhancing THP scaffold and a synthetically versatile amine handle, all presented with precise stereochemical control. Understanding its synthesis, analytical validation, and proper handling is fundamental to leveraging its full potential in the rational design of next-generation therapeutics. As the demand for stereochemically pure and structurally complex drug candidates continues to grow, the importance of such well-defined chiral building blocks will only intensify.

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